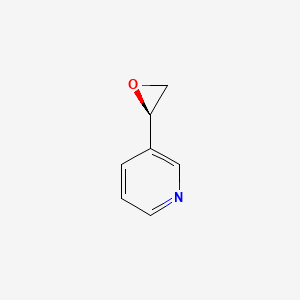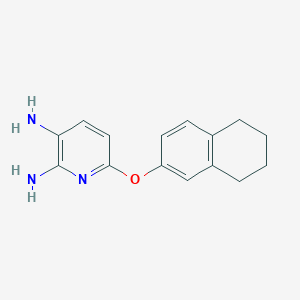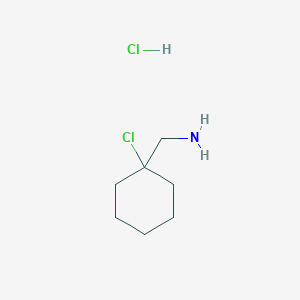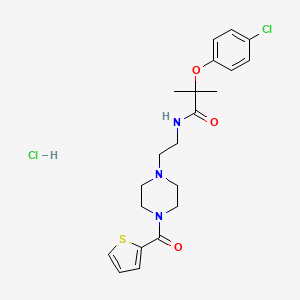
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex fluorinated organic compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was performed using commercial 2-fluoro-1,4-dimethoxybenzene and nitric acid, showcasing the versatility of fluorinated aromatic compounds in chemical synthesis .
Molecular Structure Analysis
X-ray crystallography is a common technique used to confirm the molecular structure of synthesized compounds. For example, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed using this method . Additionally, the molecular structures of various phosphorus-containing fluorobenzene derivatives were investigated using X-ray crystallography, revealing large bond angles around the phosphorus atoms .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in a variety of chemical reactions. The reaction of dimethyl(trimethylsilyl)phosphane with different difluorobenzenes and trifluorobenzenes resulted in the substitution of fluorine atoms by the dimethylphosphanyl group . Furthermore, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate showed selective sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensing .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often unique due to the presence of fluorine atoms. For instance, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and in crystals were studied, revealing the effects of aggregation on its photophysical properties . The microwave spectrum of 2,4-dimethylfluorobenzene showed large tunneling splittings due to the very low barrier to internal rotation of the methyl groups, approaching the free rotor limit .
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Fluorine-Containing Quinolines : The compound has been used in synthesizing fluorine-containing quinolines. This process involves reactions with dimethyl fumarate or diethyl maleate, leading to various quinoline derivatives identified by spectroscopy and X-ray diffraction (Kotovskaya et al., 2009).
Reactions with Me2EM Reagents : It plays a role in aromatic nucleophilic substitution reactions. For instance, in reactions involving dimethyl(trimethylsilyl)phosphane, this compound facilitates the substitution of fluorine to form various derivatives (Goryunov et al., 2010).
Pharmaceutical and Biomedical Research
Tumor Promotion Studies : This compound has been studied for its effects in tumor promotion, particularly in the context of skin sensitization and immune system disturbances (Bock et al., 1969).
Synthesis of Benzylamine Derivatives : It is utilized in synthesizing various benzylamine derivatives, which have potential pharmaceutical applications. These syntheses involve regioselective introduction of methylthio moieties and further functionalization to create sulfone and sulfonamide derivatives (Perlow et al., 2007).
Material Science and Polymer Research
- Synthesis of High Glass Transition Polymers : The compound is involved in synthesizing polyamides and polyimides with high glass transition temperatures. These polymers have been prepared from various aromatic dicarboxylic acids and dianhydrides, highlighting its utility in advanced material science (Liaw et al., 2002).
Analytical Chemistry
- Characterization of Phenols : It has been used in the characterization of phenols, particularly in forming 2,4-dinitrophenyl ethers, which are suitable for spectrophotometric and colorimetric analyses (Lehmann, 1971).
Organic Chemistry and Catalysis
Catalysis and Nucleophilic Substitutions : This compound has been studied in reactions involving nucleophilic substitutions, particularly in the presence of transition metal catalysts. Such studies contribute to understanding the mechanisms of aromatic nucleophilic substitution reactions (Alonso et al., 1989).
Photoaffinity Labeling : In the field of biochemistry, it has been applied in specific photoaffinity labeling induced by energy transfer. This application is crucial for understanding enzyme interactions and inhibition mechanisms (Goeldner & Hirth, 1980).
Safety and Hazards
将来の方向性
Research on Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate continues to explore its applications in organic synthesis, pharmaceuticals, and materials science. Investigating its reactivity, stability, and potential biological activities will pave the way for future developments and utilization .
For more technical details, you can refer to the [product link] provided by Enamine.
特性
IUPAC Name |
dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-6-7(10(13)15-2)4-5-8(9(6)12)11(14)16-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWPVCJOMNOWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)



![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3014464.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3014468.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)
